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Spectroscopic Data of 2-(diethoxymethyl)furan: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2- (diethoxymethyl)furan**, also known as furfural diethyl acetal. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document includes detailed tables of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-(diethoxymethyl)furan**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.59	dd	1.8, 0.8	H5 (furan)
6.42	dd	3.2, 1.8	H4 (furan)
6.36	d	3.2	H3 (furan)
5.59	S	CH (acetal)	
3.65 - 3.50	m	OCH₂ (ethoxy)	-
1.21	t	7.1	CH₃ (ethoxy)

Solvent: DMSO-d₆. The data was sourced from a supplementary information document from The Royal Society of Chemistry.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
153.1	C2 (furan)
143.2	C5 (furan)
110.5	C4 (furan)
109.1	C3 (furan)
96.8	CH (acetal)
61.2	OCH ₂ (ethoxy)
15.1	CH₃ (ethoxy)

Source: Sigma-Aldrich Co. LLC., as referenced on PubChem and SpectraBase.[1]

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Description of Vibration
2975	C-H stretch (alkane)
2870	C-H stretch (alkane)
1150	C-O stretch (ether)
1050	C-O stretch (ether)
1010	C-O stretch (furan ring)

Source: Aldrich, as referenced on PubChem.[1]

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
97	100	[M-OCH2CH3-C2H5]+
125	50	[M-OCH ₂ CH ₃]+
170	20	[M]+ (Molecular Ion)
73		
45	[OCH ₂ CH ₃]+	

Source: National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2][3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above. Specific parameters for the acquisition of the presented data may vary.

NMR Spectroscopy

A sample of **2-(diethoxymethyl)furan** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, commonly operating at a frequency



of 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For a liquid sample such as **2-(diethoxymethyl)furan**, Attenuated Total Reflectance (ATR) is a common and convenient method. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The IR spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr) for transmission IR spectroscopy.

Mass Spectrometry (MS)

Mass spectra are often obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2-(diethoxymethyl)furan**.



Sample Preparation Compound (2-(diethoxymethyl)furan) Dissolve in Prepare Neat Sample **Deuterated Solvent** Volatile Solvent Data Acquisition **NMR Spectrometer** IR Spectrometer GC-MS System Data Analysis & Interpretation ¹H & ¹³C NMR Spectra **IR Spectrum** Mass Spectrum (Chemical Shifts, Multiplicity) (Absorption Bands) (m/z Values, Fragmentation) Structural Elucidation & Compound Identification

General Workflow for Spectroscopic Analysis

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Caption: Workflow of Spectroscopic Analysis.

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